1-[(4-Fluorophenyl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea
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Overview
Description
1-[(4-Fluorophenyl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a pyrazinyl group, and an azetidinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea typically involves multiple steps, starting with the preparation of the azetidinyl and pyrazinyl intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorobenzyl)-3-{[1-(2-pyrazinyl)-4-piperidinyl]methyl}urea: This compound shares a similar structure but differs in the presence of a piperidinyl group instead of an azetidinyl group.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound features a pyrazole ring and a naphthalenyl group, offering different chemical properties and applications.
Uniqueness
1-[(4-Fluorophenyl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea is unique due to its combination of a fluorophenyl group, a pyrazinyl group, and an azetidinyl group
Properties
Molecular Formula |
C15H16FN5O |
---|---|
Molecular Weight |
301.32 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1-pyrazin-2-ylazetidin-3-yl)urea |
InChI |
InChI=1S/C15H16FN5O/c16-12-3-1-11(2-4-12)7-19-15(22)20-13-9-21(10-13)14-8-17-5-6-18-14/h1-6,8,13H,7,9-10H2,(H2,19,20,22) |
InChI Key |
ATGRBXMGVZUPEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)NC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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